4-Nitrophenyl diphenylacetate
Description
It is characterized by two phenyl groups attached to the acetyl moiety, creating significant steric bulk. This compound is primarily used in enzymatic studies to investigate steric effects on hydrolysis kinetics, particularly in the context of biocatalytic mechanisms . Its synthesis involves acylation of 4-nitrophenol with diphenylacetyl chloride in the presence of triethylamine, yielding 68% purified product after chromatography .
Properties
Molecular Formula |
C20H15NO4 |
|---|---|
Molecular Weight |
333.3 g/mol |
IUPAC Name |
(4-nitrophenyl) 2,2-diphenylacetate |
InChI |
InChI=1S/C20H15NO4/c22-20(25-18-13-11-17(12-14-18)21(23)24)19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,19H |
InChI Key |
LNXCCUOMRDQGNL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)OC3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)OC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physical Properties
The table below summarizes key structural and physical properties of 4-nitrophenyl diphenylacetate and related esters:
Notes:
Enzymatic Hydrolysis Kinetics
Enzymatic hydrolysis rates (initial velocity, V₀) for nitrophenyl esters were studied using lipase, trypsin, and nattokinase :
Mechanistic Insights :
- The Taft linear free-energy relationship (LFER) failed to predict hydrolysis trends for phenyl-substituted esters, highlighting limitations in traditional steric parameters (Es) .
- Van der Waals measurements suggest phenyl groups are bulkier than Taft Es values imply, explaining diphenylacetate's outlier status .
Q & A
Basic: What are the standard protocols for synthesizing 4-nitrophenyl diphenylacetate, and how is its structural integrity validated?
Answer:
- Synthesis : The compound is typically synthesized via an esterification reaction between diphenylacetyl chloride and 4-nitrophenol in anhydrous conditions, using a base (e.g., pyridine) to neutralize HCl byproducts. The reaction is monitored by thin-layer chromatography (TLC) to confirm completion .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol is employed to isolate the product.
- Validation :
- NMR spectroscopy (¹H and ¹³C) confirms the presence of aromatic protons (δ 7.2–8.3 ppm) and ester carbonyl (δ ~170 ppm).
- X-ray crystallography (e.g., triclinic crystal system, space group P1) provides definitive structural confirmation, as demonstrated for structurally similar nitrophenyl esters .
- IR spectroscopy identifies ester C=O stretches (~1740 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .
Basic: How is this compound utilized as a substrate in enzyme activity assays?
Answer:
- Principle : The compound serves as a chromogenic substrate for esterases and lipases. Hydrolysis releases 4-nitrophenol, which is quantified spectrophotometrically at 405 nm (ε = 18,300 M⁻¹cm⁻¹ under alkaline conditions).
- Protocol :
- Prepare a substrate solution in a water-miscible organic solvent (e.g., DMSO, <2% v/v).
- Initiate the reaction by adding the enzyme (e.g., lipase or nattokinase) in buffered solution (pH 7–8).
- Monitor absorbance over time to calculate initial velocity (V₀) and kinetic parameters (Kₘ, kₐₜ) .
Advanced: How do steric effects of the diphenylacetate group influence enzymatic hydrolysis kinetics, and what methodologies quantify these effects?
Answer:
- Steric Hindrance : The bulky diphenylacetate group reduces enzymatic hydrolysis rates due to restricted access to the active site. For example, this compound exhibits a V₀ of 0.0548 mol/min, significantly slower than less hindered analogs like 4-nitrophenyl propanoate (V₀ = 0.305 mol/min) .
- Methodologies :
- Taft Linear Free-Energy Relationships (LFER) : Model log(k/k₀) against steric substituent constants (Eₛ). However, diphenyl groups deviate from linearity due to discrepancies between Eₛ and Van der Waals radii .
- Kinetic Profiling : Compare hydrolysis rates across sterically varied substrates (e.g., phenyl, diphenyl, triphenyl esters) under standardized conditions .
- Computational Analysis : Mulliken charge calculations on the carbonyl carbon and molecular docking to assess steric clashes in enzyme active sites .
Advanced: How can contradictions between Taft LFER predictions and experimental hydrolysis rates for sterically hindered substrates be resolved?
Answer:
- Issue : Taft Eₛ parameters (derived from methyl ester hydrolysis) poorly correlate with Van der Waals measurements for aryl groups, leading to nonlinear LFER plots (e.g., outliers for diphenylacetate) .
- Strategies :
- Alternative Steric Descriptors : Use Van der Waals surface area or steric occupancy metrics instead of Eₛ .
- Binding Affinity Studies : Measure enzyme-substrate dissociation constants (Kₐ) via isothermal titration calorimetry (ITC) to decouple steric effects from binding efficiency.
- Enzyme Engineering : Use site-directed mutagenesis to modify active-site residues (e.g., glycine-to-tryptophan substitutions) and assess steric tolerance .
Advanced: What computational methods predict the reactivity of this compound in enzyme-catalyzed reactions?
Answer:
- Quantum Mechanics (QM) : Calculate Mulliken charges and electrostatic potential maps to assess electrophilicity of the ester carbonyl group .
- Molecular Dynamics (MD) : Simulate substrate-enzyme binding trajectories to identify steric clashes (e.g., with lipase active-site residues) .
- Density Functional Theory (DFT) : Model transition states for hydrolysis to compare activation energies across substrates .
Basic: What analytical techniques are critical for characterizing this compound in reaction mixtures?
Answer:
- TLC : Use silica gel plates with UV visualization to monitor reaction progress (hexane:ethyl acetate = 7:3, Rf ~0.5) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) quantify substrate and product purity .
- Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks ([M+H]⁺ = 345.4 m/z) and fragmentation patterns .
Advanced: How does the crystal structure of this compound derivatives inform steric and electronic properties?
Answer:
- Crystallographic Data : For analogous nitrophenyl esters (e.g., 10-[(4-nitrophenyl)ethynyl]-10H-phenothiazine), triclinic packing (space group P1) reveals dihedral angles between aryl groups (e.g., 81.6°), highlighting steric constraints .
- Electron Density Maps : Identify π-π stacking interactions and nitro group orientation, which influence substrate-enzyme binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
